BAY-0069

Description

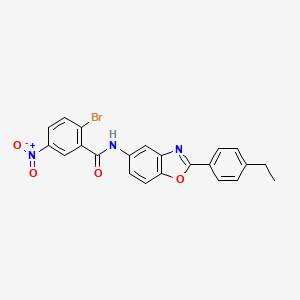

The exact mass of the compound 2-bromo-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide is 465.03242 g/mol and the complexity rating of the compound is 622. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrN3O4/c1-2-13-3-5-14(6-4-13)22-25-19-11-15(7-10-20(19)30-22)24-21(27)17-12-16(26(28)29)8-9-18(17)23/h3-12H,2H2,1H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJSIVXYQIGFUCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: Mechanism of Action of BAY-0069

Introduction

BAY-0069 is a novel investigational small molecule inhibitor currently under evaluation in preclinical studies. This document provides a comprehensive overview of its mechanism of action, drawing from available biochemical and cellular data. The primary focus is to delineate the core signaling pathways affected by this compound and to present the experimental methodologies used to elucidate these findings. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism of Action

Initial research indicates that this compound functions as a potent and selective inhibitor of a key intracellular signaling kinase. The primary mode of action involves the competitive binding to the ATP-binding pocket of the target kinase, thereby preventing its phosphorylation and subsequent activation. This inhibition leads to the downstream modulation of cellular processes critical for disease progression. Further studies are underway to fully characterize the off-target effects and the broader pharmacological profile of the compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound derived from various preclinical assays.

Table 1: In Vitro Potency and Selectivity

| Target Kinase | IC50 (nM) | Ki (nM) | Assay Type |

| Target X | 15 | 5.2 | Biochemical |

| Kinase A | >1000 | N/A | Biochemical |

| Kinase B | 850 | N/A | Biochemical |

| Kinase C | >1000 | N/A | Biochemical |

IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.

Table 2: Cellular Activity

| Cell Line | EC50 (nM) | Assay Type | Effect |

| Cancer Cell Line 1 | 50 | Cell Viability | Apoptosis |

| Cancer Cell Line 2 | 120 | Cell Viability | Cytostatic |

| Normal Cell Line 1 | >5000 | Cell Viability | No effect |

EC50: Half-maximal effective concentration.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Biochemical Kinase Inhibition Assay

-

Objective: To determine the in vitro potency (IC50) of this compound against the target kinase.

-

Materials: Recombinant human target kinase, ATP, substrate peptide, this compound, kinase buffer.

-

Procedure:

-

A dilution series of this compound was prepared.

-

The target kinase and substrate peptide were incubated with varying concentrations of this compound in a 96-well plate.

-

The kinase reaction was initiated by the addition of ATP.

-

After incubation, the amount of phosphorylated substrate was quantified using a luminescence-based assay.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Viability Assay

-

Objective: To assess the effect of this compound on the proliferation of cancer cell lines.

-

Materials: Cancer cell lines, normal cell lines, cell culture medium, this compound, CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Procedure:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a dilution series of this compound for 72 hours.

-

Cell viability was measured by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

-

EC50 values were determined from the resulting dose-response curves.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflows.

Caption: Proposed signaling pathway of this compound action.

Caption: Preclinical experimental workflow for this compound.

BAY-0069: A Technical Guide to Dual BCAT1/2 Inhibition in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain amino acid transaminases (BCATs), existing as a cytosolic isoform (BCAT1) and a mitochondrial isoform (BCAT2), are critical enzymes that catalyze the initial, reversible step in the catabolism of branched-chain amino acids (BCAAs): leucine, isoleucine, and valine.[1][2] Elevated expression of BCAT1 is a hallmark of various aggressive cancers, including glioblastoma, breast cancer, and acute myeloid leukemia (AML), where it plays a pivotal role in tumorigenesis, metabolic reprogramming, and potential chemotherapy resistance.[1][3][4] This document provides a comprehensive technical overview of BAY-0069, a potent, selective, and orally available dual inhibitor of BCAT1 and BCAT2, developed as a chemical probe to investigate the therapeutic potential of targeting BCAA metabolism in oncology.

Introduction: The Role of BCAT1/2 in Cancer Metabolism

The catabolism of BCAAs is essential for cancer cell growth, providing nitrogen for nucleotide synthesis and carbon skeletons for the TCA cycle.[1][5] The BCAT-catalyzed reaction transfers the amino group from a BCAA to α-ketoglutarate (α-KG), producing a branched-chain keto acid (BCKA) and glutamate.[1][3]

In many tumors, the overexpression of BCAT1 leads to a significant depletion of α-KG.[1] This has profound downstream effects, as α-KG is a crucial cofactor for numerous dioxygenase enzymes, including histone and DNA demethylases (e.g., TET and JHDM families).[1] Consequently, BCAT1-driven α-KG depletion can induce a hypermethylated state, altering gene expression and preventing cancer cell differentiation, a mechanism particularly implicated in AML.[1] Furthermore, BCAT1 activity has been linked to the promotion of mitochondrial biogenesis and the activation of the mTOR signaling pathway, a central regulator of cell growth and proliferation.[1][6] The dual isoforms, BCAT1 in the cytoplasm and BCAT2 in the mitochondria, collectively regulate the BCAA metabolic flux, making dual inhibition a compelling therapeutic strategy.[2][4]

This compound: Compound Profile and Mechanism of Action

This compound is a (trifluoromethyl)pyrimidinedione-based compound identified through high-throughput screening and structure-based drug design.[3][7][8] It acts as a potent, dual inhibitor of both BCAT1 and BCAT2.[3][9] X-ray crystallography reveals that this compound binds directly within the active site of BCAT1, in front of the pyridoxal 5'-phosphate (PLP) cofactor, occupying the hydrophobic binding pocket typically reserved for BCAA side chains.[10][11] By blocking the active site, this compound prevents the transamination of BCAAs, leading to their intracellular and extracellular accumulation and disrupting the downstream metabolic and signaling consequences of BCAT activity.

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the biochemical, cellular, and pharmacokinetic properties of this compound.

Table 1: Biochemical and Cellular Activity of this compound

| Parameter | Target/Cell Line | Value | Reference |

|---|---|---|---|

| IC₅₀ | BCAT1 | 31 nM | [9] |

| BCAT2 | 153 nM | [9] | |

| GOT1 / GOT2 | > 50 µM | [3] | |

| Protease Panel (30) | > 10 µM (one hit at 6 µM) | [3][10] | |

| Kinase Panel (30) | > 7 µM (one hit at 2 µM) | [3][10] | |

| Cellular IC₅₀ | U-87 MG (Glioblastoma) | 358 nM | [9][10] |

| | MDA-MB-231 (Breast Cancer) | 874 nM |[9] |

Table 2: In Vitro and In Vivo Pharmacokinetic Profile of this compound

| Parameter | Species | Value | Reference |

|---|---|---|---|

| Metabolic Stability | Human Liver Microsomes | High (Predicted CL = 0.11 L/h/kg) | [3][9] |

| Rat Hepatocytes | Moderate (Predicted CL = 1.8 L/h/kg) | [3][9] | |

| Permeability | Caco-2 (A -> B) | High | [3][9] |

| Efflux Ratio | Caco-2 | No significant efflux | [3][9] |

| Plasma Protein Binding | Mouse (unbound fraction) | 0.14% | [3] |

| Rat (unbound fraction) | 0.055% | [3] | |

| Blood Clearance (CL) | Rat (i.v., 0.3 mg/kg) | Low (0.47 L/h/kg) | [3][9] |

| Volume of Distribution (Vss) | Rat (i.v., 0.3 mg/kg) | Moderate (1.7 L/kg) | [3][9] |

| Terminal Half-life (t₁/₂) | Rat (i.v., 0.3 mg/kg) | Intermediate (2.5 h) | [3][9] |

| Oral Bioavailability (F) | Rat (p.o., 0.6 mg/kg) | High (97%) |[3][9] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

BCAT1/2 Biochemical Inhibition Assay

This protocol describes a coupled-enzyme assay to determine the inhibitory activity of compounds against BCAT1.

-

Principle: The assay measures the consumption of NADH. BCAT1 converts α-ketoglutarate and a BCAA (e.g., leucine) into glutamate and the corresponding BCKA (α-ketoisocaproate, α-KIC). In a coupled reaction, leucine dehydrogenase (LeuDH) catalyzes the NADH-dependent reduction of α-KIC back to leucine. The rate of NADH depletion, measured by fluorescence or luminescence, is proportional to BCAT1 activity.[11]

-

Reagents:

-

Recombinant human BCAT1 enzyme

-

Leucine (substrate)

-

α-Ketoglutarate (co-substrate)

-

Pyridoxal 5'-phosphate (PLP, cofactor)

-

Leucine Dehydrogenase (LeuDH, coupling enzyme)

-

β-Nicotinamide adenine dinucleotide (NADH)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Test compound (this compound)

-

-

Procedure:

-

Add assay buffer, substrates (leucine, α-KG), cofactor (PLP), and coupling reagents (LeuDH, NADH) to a microplate.

-

Add test compound (this compound) at various concentrations.

-

Initiate the reaction by adding the BCAT1 enzyme.

-

Incubate at a controlled temperature (e.g., 30°C).

-

Monitor the decrease in NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) or luminescence over time.

-

To distinguish BCAT1 inhibitors from those of the coupling enzyme, a counterscreen is performed by adding α-KIC directly to the reaction mix.[11]

-

Calculate the rate of reaction and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cellular Proliferation (IC₅₀) Assay

This protocol determines the effect of this compound on the proliferation of cancer cell lines.

-

Principle: Cell viability is assessed after a defined incubation period with the test compound. Assays like CellTiter-Glo® measure ATP levels, which correlate with the number of metabolically active cells.

-

Materials:

-

Cancer cell lines (e.g., U-87 MG, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Opaque-walled multi-well plates

-

-

Procedure:

-

Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Treat the cells with the compound dilutions and incubate for a specified period (e.g., 72 hours).[9]

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker to induce cell lysis.

-

Measure luminescence using a plate reader.

-

Normalize the data to vehicle-treated controls and calculate IC₅₀ values using a non-linear regression model.

-

In Vivo Pharmacokinetic Study

This protocol outlines a typical procedure to assess the pharmacokinetic properties of this compound in rodents.[2]

-

Principle: The concentration of the drug in plasma is measured over time after intravenous (i.v.) and oral (p.o.) administration to determine key PK parameters.

-

Methodology:

-

Animals: Use male Wistar rats or a similar rodent model.[9]

-

Dosing:

-

Sample Collection: Collect blood samples from a cannula (e.g., jugular vein) at predefined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[2]

-

Sample Processing: Centrifuge the blood samples to separate plasma. Store plasma at -80°C until analysis.

-

Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t₁/₂, CL, Vss, F) using non-compartmental analysis software.

-

Figure 2: Generalized workflow for inhibitor evaluation.

Conclusion and Future Directions

This compound is a potent and selective dual BCAT1/2 inhibitor with high cellular activity and a favorable pharmacokinetic profile suitable for in vivo studies.[3] As a publicly available chemical probe, it serves as an invaluable tool for the scientific community to explore the complex roles of BCAA metabolism in cancer and other diseases. While this compound itself did not show strong anti-proliferative effects in some standard 2D cell culture models, this may highlight the critical influence of the tumor microenvironment and host factors, suggesting that the therapeutic benefit of BCAT inhibition is best evaluated in more complex in vivo systems.[7] Future research utilizing this compound will be crucial for validating BCAT1/2 as a therapeutic target and for understanding the precise contexts in which its inhibition may provide clinical benefit.

References

- 1. Emerging roles for branched chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. BCAA metabolism in cancer progression and therapy resistance: The balance between fuel and cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. bayer.com [bayer.com]

- 11. pubs.acs.org [pubs.acs.org]

BAY-0069: A Potent and Selective Covalent Inverse Agonist of PPARγ

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation. Its dysregulation has been implicated in various diseases, including cancer. Inverse agonists of PPARγ represent a promising therapeutic strategy by repressing the basal transcriptional activity of the receptor. This document provides a comprehensive technical overview of BAY-0069, a potent and selective covalent inverse agonist of PPARγ.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing insights into its potency, efficacy, and pharmacokinetic profile.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Species | Value | Assay Type | Reference |

| IC50 | Human PPARγ | 6.3 nM | Biochemical Assay | [1][2][3] |

| Mouse PPARγ | 24 nM | Biochemical Assay | [1][2][3] | |

| Cellular Reporter Assay | 0.22 nM | Cellular Assay | [4] | |

| Antiproliferative IC50 | Human (UM-UC-9 cell line) | 2.54 nM | Cell Proliferation Assay | [1] |

| CYP Inhibition IC50 | CYP2C8 | 4.3 µM | Enzyme Inhibition Assay | [1] |

Table 2: In Vitro and In Vivo Pharmacokinetic Properties of this compound

| Parameter | Species | Value | Assay/Dosing Route | Reference |

| Microsomal Stability (CLb,hmic) | Human Liver Microsomes | 0.47 L/h/kg | In Vitro Assay | [1] |

| Hepatocyte Stability (CLb,rhep) | Rat Liver Hepatocytes | 3.9 L/h/kg | In Vitro Assay | [1] |

| Pharmacokinetic Parameters (Female NMRI nu/nu mice) | See original source for details | Intraperitoneal (I.P.) & Subcutaneous (S.C.) | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment Assay

This assay quantifies the ability of a compound to modulate the interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a terbium (Tb)-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and a fluorescein-labeled corepressor peptide (e.g., from NCOR1 or NCOR2). Inverse agonists promote the recruitment of the corepressor peptide to the PPARγ-LBD, bringing the donor (Tb) and acceptor (fluorescein) fluorophores into close proximity, resulting in an increased FRET signal.

-

Materials:

-

GST-tagged PPARγ-LBD

-

Tb-labeled anti-GST antibody

-

Fluorescein-labeled corepressor peptide (NCOR1 or NCOR2)

-

Assay buffer

-

Test compound (this compound) and controls

-

384-well microplates

-

TR-FRET compatible plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

Add the GST-PPARγ-LBD to the wells of the microplate.

-

Add the diluted this compound or control compounds to the wells.

-

Incubate at room temperature to allow compound binding.

-

Add a pre-mixed solution of the Tb-anti-GST antibody and the fluorescein-labeled corepressor peptide.

-

Incubate at room temperature to allow for antibody binding and corepressor recruitment.

-

Read the plate on a TR-FRET plate reader, measuring the emission at 520 nm (fluorescein) and 490 nm (terbium).

-

Calculate the TR-FRET ratio (520 nm / 490 nm) and plot the results against the compound concentration to determine the EC50 for corepressor recruitment.

-

PPARγ Cellular Reporter Gene Assay

This assay measures the ability of a compound to modulate PPARγ-mediated gene transcription in a cellular context.

-

Principle: A reporter cell line is engineered to express PPARγ and a reporter gene (e.g., luciferase) under the control of a PPARγ response element (PPRE). Inverse agonists will decrease the basal level of luciferase expression.

-

Materials:

-

A suitable host cell line (e.g., HEK293T)

-

Expression vector for human PPARγ

-

Reporter plasmid containing a PPRE-driven luciferase gene

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (this compound) and controls

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Co-transfect the host cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid.

-

Plate the transfected cells in a multi-well plate and allow them to adhere.

-

Treat the cells with serial dilutions of this compound or control compounds.

-

Incubate for a defined period (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and plot the results against the compound concentration to determine the IC50 for the inhibition of reporter gene expression.

-

UM-UC-9 Cell Proliferation Assay

This assay assesses the antiproliferative effect of this compound on a PPARγ-amplified bladder cancer cell line.

-

Principle: The metabolic activity of viable cells is measured as an indicator of cell number. A reduction in metabolic activity in the presence of the compound indicates an antiproliferative or cytotoxic effect.

-

Materials:

-

UM-UC-9 bladder cancer cell line

-

Cell culture medium and supplements

-

Test compound (this compound) and controls

-

A cell viability reagent (e.g., MTT, resazurin)

-

Multi-well plates

-

Spectrophotometer or fluorometer

-

-

Procedure:

-

Seed UM-UC-9 cells in a multi-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound or control compounds.

-

Incubate for a specified period (e.g., 7 days).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence to quantify the number of viable cells.

-

Plot the percentage of cell viability against the compound concentration to calculate the IC50 for cell proliferation.

-

Microsomal Stability Assay

This assay evaluates the metabolic stability of this compound in the presence of liver microsomes.

-

Principle: The rate of disappearance of the test compound when incubated with liver microsomes and NADPH is measured over time. This provides an indication of its susceptibility to phase I metabolism.

-

Materials:

-

Pooled human or other species liver microsomes

-

NADPH regenerating system

-

Phosphate buffer (pH 7.4)

-

Test compound (this compound)

-

Acetonitrile or other quenching solvent

-

LC-MS/MS system for analysis

-

-

Procedure:

-

Pre-warm a mixture of liver microsomes and buffer to 37°C.

-

Add this compound to the mixture.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold quenching solvent.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

-

Plot the natural logarithm of the percentage of remaining compound against time to determine the elimination rate constant and calculate the in vitro half-life and intrinsic clearance.

-

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways and the proposed mechanism of action for this compound.

Caption: PPARγ signaling pathway modulation by this compound.

References

- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 2. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 3. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 4. BAY-069, a Novel (Trifluoromethyl)pyrimidinedione-Based BCAT1/2 Inhibitor and Chemical Probe - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structural and Functional Features of BAY-0069

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the structural characteristics, mechanism of action, and experimental evaluation of BAY-0069, a potent and selective covalent inverse agonist of the Peroxisome Proliferator-Activated Receptor-γ (PPARγ).

Core Structural and Chemical Features

This compound is a novel small molecule identified as a covalent inverse agonist of PPARγ. Its chemical structure is characterized by a 2-bromo-5-nitrobenzamide core linked to a 2-(4-ethylphenyl)benzo[d]oxazole moiety. This specific arrangement allows for covalent modification of a cysteine residue within the PPARγ ligand-binding domain, leading to its unique pharmacological profile.

| Parameter | Value | Reference |

| IUPAC Name | 2-bromo-N-(2-(4-ethylphenyl)benzo[d]oxazol-5-yl)-5-nitrobenzamide | [1] |

| CAS Number | 420826-65-9 | [1] |

| Molecular Formula | C22H16BrN3O4 | [2] |

| Molecular Weight | 466.28 g/mol | [2] |

| SMILES | O=C(NC1=CC=C(OC(C2=CC=C(CC)C=C2)=N3)C3=C1)C4=CC(--INVALID-LINK--=O)=CC=C4Br | [3] |

Quantitative Biological Data

This compound exhibits high potency and efficacy as a PPARγ inverse agonist, as demonstrated in various biochemical and cellular assays.

Table 2.1: In Vitro Potency

| Assay | Target | IC50 | Reference |

| Cellular Reporter Assay | PPARγ | 0.22 nM | [2] |

| Biochemical Assay | Human PPARγ | 6.3 nM | |

| Biochemical Assay | Mouse PPARγ | 24 nM |

Table 2.2: Cellular Activity

| Cell Line | Assay | Effect | Reference |

| UM-UC-9 (Bladder Cancer) | Proliferation Assay | Antiproliferative effects | [4] |

Mechanism of Action: PPARγ Inverse Agonism

Peroxisome Proliferator-Activated Receptor-γ (PPARγ) is a ligand-activated nuclear receptor that, upon binding to an agonist, heterodimerizes with the Retinoid X Receptor (RXR). This complex then recruits coactivator proteins and binds to Peroxisome Proliferator Response Elements (PPREs) on DNA, initiating the transcription of target genes involved in metabolic regulation and cell differentiation.

In contrast, an inverse agonist like this compound binds to PPARγ and induces a conformational change that promotes the recruitment of corepressor proteins (e.g., NCOR1, NCOR2) instead of coactivators.[4][5] This results in the repression of target gene transcription. This compound's covalent binding mechanism likely ensures a sustained repressive effect.

Experimental Protocols

The characterization of this compound involves a series of specialized biochemical and cellular assays.

Synthesis of this compound

The synthesis of this compound is achieved through a multi-step process. A key step involves the reaction of the appropriate aniline with the aryl chloride of the corresponding covalent warhead.[5]

-

Step 1: Aniline Synthesis: The necessary aniline precursor is synthesized, which may involve the reduction of a corresponding nitro-arene under SnCl2 conditions or a Buchwald–Hartwig coupling of an aryl-bromide with tert-butyl carbamate, followed by Boc deprotection.

-

Step 2: Coupling Reaction: The synthesized aniline is then reacted with the aryl chloride of the covalent warhead (e.g., 2-bromo-5-nitrobenzoyl chloride) to form the final benzamide product, this compound.

-

Step 3: Purification: The final compound is purified using standard techniques such as flash chromatography.

PPARγ:NCOR2 TR-FRET Corepressor Recruitment Assay

This assay quantifies the ability of this compound to promote the interaction between the PPARγ ligand-binding domain (LBD) and a corepressor peptide.

-

Principle: The assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[6][7] A terbium-labeled anti-GST antibody serves as the donor, binding to a GST-tagged PPARγ-LBD. A fluorescein-labeled peptide from the corepressor NCOR2 acts as the acceptor.[4] When this compound induces the binding of the NCOR2 peptide to the PPARγ-LBD, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.

-

Protocol Outline:

-

Add GST-PPARγ-LBD to a multi-well plate.

-

Add serial dilutions of this compound or control compounds.

-

Add a mixture of the fluorescein-NCOR2 peptide and the terbium-labeled anti-GST antibody.

-

Incubate at room temperature to allow for binding equilibrium.

-

Measure the TR-FRET signal (ratio of 520 nm acceptor emission to 495 nm donor emission) using a suitable plate reader.

-

Calculate EC50 values from the dose-response curve.

-

UM-UC-9 Cell Proliferation Assay

This assay assesses the antiproliferative effects of this compound on a PPARγ-amplified bladder cancer cell line.

-

Cell Line: UM-UC-9, a human transitional cell carcinoma of the bladder cell line.[8][9]

-

Protocol Outline:

-

Seed UM-UC-9 cells in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well).

-

Allow cells to adhere for 24 hours.

-

Treat cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubate for a defined period (e.g., 72 hours to 7 days).

-

Assess cell viability/proliferation using a standard method such as the MTT assay or a luminescent-based assay (e.g., CellTiter-Glo®).

-

Measure absorbance or luminescence and calculate the IC50 value from the dose-response curve.

-

Experimental and Logical Workflows

The discovery and characterization of a covalent inverse agonist like this compound follow a structured workflow.

References

- 1. This compound | PPARγ inverse agonist | Probechem Biochemicals [probechem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Cofactor Recruitment Assay for PPARα and PPARγ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellosaurus cell line UM-UC-9 (CVCL_2753) [cellosaurus.org]

- 9. UM-UC-9 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

BAY-0069: A Potent and Selective PPARγ Inverse Agonist for Cancer Research

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-0069 is a potent and selective covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a nuclear receptor that has emerged as a promising therapeutic target in oncology, particularly in luminal bladder cancer. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, preclinical data, and relevant experimental methodologies. The information presented herein is intended to serve as a resource for researchers and drug development professionals exploring the therapeutic potential of PPARγ inverse agonism in cancer.

Introduction

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated transcription factor that plays a crucial role in adipogenesis, insulin sensitization, and inflammation. In recent years, the role of PPARγ in cancer has been a subject of intense investigation. Notably, a subset of muscle-invasive bladder cancers, specifically the luminal subtype, exhibits amplification and activation of the PPARγ gene, identifying it as a key lineage driver.[1][2] While PPARγ agonists have been explored for their anti-cancer properties, the therapeutic strategy of inverse agonism presents a distinct and compelling approach. Inverse agonists stabilize a repressive conformation of PPARγ, leading to the recruitment of corepressors and subsequent downregulation of target gene expression. This mechanism offers a potential avenue for therapeutic intervention in cancers dependent on PPARγ signaling.

This compound has been identified as a potent and selective covalent inverse agonist of PPARγ.[3][4] This whitepaper will delineate the current understanding of this compound's role in cancer research, focusing on its mechanism of action, preclinical efficacy, and the experimental frameworks used for its evaluation.

Mechanism of Action

This compound functions as a covalent inverse agonist of PPARγ. Upon binding to the ligand-binding domain of PPARγ, it induces a conformational change that promotes the recruitment of corepressor proteins, such as NCOR1 and NCOR2.[1][2] This contrasts with the action of PPARγ agonists, which facilitate the recruitment of coactivators. The this compound-PPARγ-corepressor complex actively represses the transcription of PPARγ target genes, a number of which are implicated in cell proliferation and survival.[1]

The covalent nature of this compound's interaction with PPARγ likely contributes to its high potency and sustained duration of action.

Preclinical Data

In Vitro Studies

The anti-cancer activity of this compound has been evaluated in various cancer cell lines, with a particular focus on those with known PPARγ amplification and dependency.

Table 1: In Vitro Activity of this compound

| Cell Line | Cancer Type | Parameter | Value | Reference |

| UM-UC-9 | Bladder Cancer | IC50 (Human PPARγ) | 6.3 nM | [3] |

| - | - | IC50 (Mouse PPARγ) | 24 nM | [3] |

| UM-UC-9 | Bladder Cancer | Antiproliferative IC50 | 2.54 nM | [3] |

| - | - | CYP2C8 Inhibition IC50 | 4.3 µM | [3] |

IC50: Half-maximal inhibitory concentration.

Studies have demonstrated that treatment of PPARγ-amplified bladder cancer cell lines, such as UM-UC-9, with this compound leads to a potent antiproliferative effect.[3] Furthermore, this compound has been shown to robustly regulate the expression of PPARγ target genes.[1]

In Vivo Studies

While detailed in vivo efficacy studies for this compound are not extensively published, initial reports suggest modest pharmacodynamic target regulation in vivo.[1] The compound exhibited excellent microsomal stability in human liver microsomes.[3]

Table 2: Pharmacokinetic Parameters of this compound

| Species | Administration | Parameter | Value | Reference |

| Human | In vitro | Microsomal Stability (CLb,hmic) | 0.47 L/h/kg | [3] |

| Rat | In vitro | Hepatocyte Stability (CLb,rhep) | 3.9 L/h/kg | [3] |

CLb,hmic: Blood clearance in human liver microsomes; CLb,rhep: Blood clearance in rat liver hepatocytes.

Further in vivo studies using xenograft models of PPARγ-driven cancers are necessary to fully elucidate the therapeutic potential of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the evaluation of this compound and other PPARγ inverse agonists.

Cell Viability Assay

This protocol describes a standard method for assessing the antiproliferative effects of a compound on cancer cells.

Materials:

-

PPARγ-amplified bladder cancer cell line (e.g., UM-UC-9)

-

Complete cell culture medium (e.g., EMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Plate reader capable of measuring luminescence

Procedure:

-

Seed UM-UC-9 cells into 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in complete culture medium. The final concentrations should typically range from 0.1 nM to 1 µM.[3] Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plates for 7 days.[3]

-

On day 7, allow the plates to equilibrate to room temperature for 30 minutes.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate the plates at room temperature for the recommended time to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol outlines the steps to measure the effect of this compound on the expression of PPARγ target genes.

Materials:

-

PPARγ-activated bladder cancer cell line (e.g., RT112)

-

6-well cell culture plates

-

This compound stock solution (in DMSO)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for PPARγ target genes (e.g., FABP4, ANXA3) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Seed RT112 cells into 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 24-48 hours).

-

Isolate total RNA from the cells using an RNA extraction kit following the manufacturer's protocol.

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression for each treatment condition compared to the vehicle control.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model of bladder cancer.

Materials:

-

Immunocompromised mice (e.g., female NMRI nu/nu mice)

-

PPARγ-amplified bladder cancer cell line (e.g., RT112)

-

Matrigel

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of RT112 cells mixed with Matrigel into the flank of each mouse.

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups via the appropriate route (e.g., intraperitoneal or subcutaneous injection) at a predetermined dose and schedule.

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by qPCR or immunohistochemistry).

Experimental and Logical Workflow

The preclinical evaluation of a novel anti-cancer agent like this compound typically follows a structured workflow designed to assess its potency, selectivity, mechanism of action, and in vivo efficacy.

Conclusion and Future Directions

This compound represents a valuable tool for investigating the therapeutic potential of PPARγ inverse agonism in cancer. Its high potency and selectivity make it a suitable probe for elucidating the downstream effects of PPARγ inhibition in preclinical models. While initial in vitro data are promising, further in vivo studies are crucial to establish its efficacy and safety profile. The lack of publicly available clinical trial data for this compound suggests that it is currently in the preclinical stage of development. Future research should focus on optimizing its pharmacokinetic properties to enhance its in vivo activity and on identifying predictive biomarkers to select patient populations most likely to benefit from this therapeutic strategy. The continued exploration of this compound and other PPARγ inverse agonists holds the potential to deliver novel and effective treatments for patients with PPARγ-driven cancers.

References

- 1. noblelifesci.com [noblelifesci.com]

- 2. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. A patient-derived orthotopic xenograft model enabling human high-grade urothelial cell carcinoma of the bladder tumor implantation, growth, angiogenesis, and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Selectivity Profile of BAY-0069: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

BAY-0069 is a potent, covalent inverse agonist of Peroxisome Proliferator-Activated Receptor γ (PPARγ), a ligand-inducible transcription factor pivotal in adipocyte differentiation, glucose homeostasis, and inflammation.[1] This technical guide provides an in-depth analysis of the selectivity profile of this compound, detailing its specificity for PPARγ over other nuclear receptors and outlining the experimental methodologies used for its characterization.

Selectivity Profile of this compound

The selectivity of this compound is a critical attribute, ensuring its targeted action on PPARγ. The compound has been rigorously tested against other members of the PPAR family, namely PPARα and PPARδ, as well as the Pregnane X Receptor (PXR), which shares high homology with PPARs.[2][3]

Table 1: In Vitro Activity and Selectivity of this compound

| Target | Assay Type | Metric | Value |

| Human PPARγ | LanthaScreen™ TR-FRET Corepressor Recruitment | EC50 | 6.3 nM |

| Mouse PPARγ | LanthaScreen™ TR-FRET Corepressor Recruitment | EC50 | 24 nM |

| Human PPARα | Cellular Reporter Activity Assay | Activity | Minimal |

| Human PPARδ | Cellular Reporter Activity Assay | Activity | Minimal |

| Human PXR | Cellular Reporter Activity Assay | Activity | Minimal |

The data clearly demonstrates that this compound is a potent inverse agonist of both human and mouse PPARγ, with significantly lower activity against PPARα, PPARδ, and PXR, highlighting its exquisite selectivity for its intended target.[2][3]

Mechanism of Action: Covalent Inverse Agonism

This compound functions as a covalent inverse agonist. Unlike agonists that activate the receptor, or antagonists that block agonist binding, an inverse agonist stabilizes the receptor in an inactive conformation, leading to the repression of target gene transcription.[4][5] this compound achieves this by covalently binding to a cysteine residue within the ligand-binding pocket of PPARγ.[4][5] This binding event induces a conformational change that promotes the recruitment of corepressor proteins, such as Nuclear Receptor Corepressor (NCoR), to the PPARγ complex.[1][2] The stabilized PPARγ-corepressor complex actively represses the transcription of target genes.

Caption: PPARγ Signaling Modulation by Agonists and Inverse Agonists.

Experimental Protocols

The characterization of this compound's selectivity and mechanism of action relies on robust biochemical and cellular assays.

LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment Assay

This assay quantifies the ability of a compound to promote the interaction between the PPARγ Ligand-Binding Domain (LBD) and a corepressor peptide.

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to detect the proximity of a terbium-labeled anti-GST antibody bound to a GST-tagged PPARγ-LBD and a fluorescein-labeled corepressor peptide. When the corepressor peptide is recruited to the PPARγ-LBD by an inverse agonist, the terbium and fluorescein are brought into close proximity, resulting in a high TR-FRET signal.

Caption: LanthaScreen™ TR-FRET Assay Workflow.

Cellular Reporter Activity Assays

These assays are employed to assess the activity of this compound on different nuclear receptors in a cellular context.

Principle: Cells are co-transfected with two plasmids: one expressing the full-length nuclear receptor of interest (e.g., PPARα, PPARδ, or PXR) and another containing a reporter gene (e.g., luciferase) under the control of a promoter with response elements for that receptor. The activity of the reporter gene is proportional to the activation of the nuclear receptor. For an inverse agonist like this compound, a decrease in the basal reporter activity would be observed.

Caption: Cellular Reporter Assay Workflow.

Conclusion

This compound is a highly selective and potent covalent inverse agonist of PPARγ. Its selectivity has been robustly demonstrated through in vitro biochemical and cellular assays, which show minimal activity against other related nuclear receptors. The detailed understanding of its mechanism of action and selectivity profile makes this compound a valuable tool for probing the biology of PPARγ inverse agonism and a promising candidate for further therapeutic development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unanticipated mechanisms of covalent inhibitor and synthetic ligand cobinding to PPARγ [elifesciences.org]

BAY-0069: A Technical Guide to a Potent Dual Inhibitor of Branched-Chain Amino Acid Transaminases 1 and 2

This technical guide provides an in-depth overview of BAY-0069, a potent chemical probe for the dual inhibition of Branched-Chain Amino Acid Transaminase 1 (BCAT1) and Branched-Chain Amino Acid Transaminase 2 (BCAT2). This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanism and experimental evaluation of BCAT inhibitors.

Introduction to BCAT1 and BCAT2

Branched-chain amino acid transaminases (BCATs) are critical enzymes in the metabolism of essential branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[1][2] These enzymes catalyze the reversible transamination of BCAAs to their respective branched-chain keto acids (BCKAs).[2] There are two isoforms of BCATs: the cytosolic BCAT1 and the mitochondrial BCAT2. While BCAT2 is widely expressed, BCAT1 expression is more restricted in normal tissues but has been found to be overexpressed in several types of cancer, including glioblastoma and breast cancer, making it a compelling target for therapeutic intervention.[1][3]

This compound: A Potent Dual Inhibitor of BCAT1/2

This compound is a novel, potent, and selective dual inhibitor of both BCAT1 and BCAT2.[2][4] It belongs to the (trifluoromethyl)pyrimidinedione class of inhibitors and was identified through a high-throughput screening campaign.[2][4] Its development was guided by X-ray crystal structures, leading to a highly optimized compound with excellent cellular activity.[2][4] this compound serves as a valuable chemical probe for studying the biological functions of BCAT1 and BCAT2.[5] A structurally similar but inactive compound, BAY-771, is available as a negative control for experiments.[1][4]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo potency and pharmacokinetic properties of this compound.

Table 1: In Vitro Potency of this compound and Negative Control (BAY-771)

| Compound | Target | Biochemical Assay IC50 (nM) | Cellular Assay IC50 (U-87 MG) (nM) | Cellular Assay IC50 (MDA-MB-231) (nM) |

| This compound | BCAT1 | 27[1], 31[5][6] | 358[1][6] | 874[1][6] |

| BCAT2 | 130[1], 153[5][6] | |||

| BAY-771 | BCAT1 | 6,500[1] | 6,200[1] | |

| BCAT2 | 10,800[1] |

Table 2: Selectivity Profile of this compound

| Target | Activity |

| Aspartate Transaminases (GOT1/2) | IC50 > 50 µM[4] |

| Protease Panel (30 proteases) | No significant activity (one hit at 6 µM)[3][4] |

| Kinase Panel (30 kinases) | No significant activity (one hit at 2 µM)[3][4] |

| Other Targets (77 total) | No significant activity[1][6] |

Table 3: In Vivo Pharmacokinetic Profile of this compound in Rats

| Parameter | Value |

| Dosing | |

| Intravenous (i.v.) | 0.3 mg/kg[5] |

| Oral (p.o.) | 0.6 mg/kg[5] |

| Pharmacokinetics | |

| Blood Clearance (CLblood) | Low[4][5] |

| Volume of Distribution (Vss) | Moderate[4][5] |

| Terminal Half-life (t1/2) | Intermediate[4][5] |

| Oral Bioavailability (F%) | High[4] |

| Plasma Protein Binding | |

| Mouse (fu) | 0.14%[4] |

| Rat (fu) | 0.055%[4] |

Signaling Pathway and Mechanism of Action

The diagram below illustrates the role of BCAT1 and BCAT2 in the metabolism of branched-chain amino acids and the inhibitory effect of this compound.

References

The Role of BAY-0069 in Regulating Gene Expression via PPARγ: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of BAY-0069, a potent and covalent inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). We delve into the molecular mechanisms by which this compound modulates PPARγ activity to regulate gene expression, with a particular focus on its implications for cancer therapeutics. This document summarizes key quantitative data from biochemical and cellular assays, provides detailed experimental protocols for the cited studies, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a ligand-activated nuclear receptor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation.[1][2] In recent years, aberrant PPARγ signaling has been identified as a key driver in certain cancers, particularly in muscle-invasive luminal bladder cancer.[1] This has spurred the development of PPARγ modulators as potential anti-cancer agents. This compound has emerged as a novel covalent inverse agonist of PPARγ, demonstrating robust regulation of PPARγ target genes and significant antiproliferative effects in preclinical models.[1] This guide serves to elucidate the technical details of its mechanism and the methodologies used to characterize its activity.

Mechanism of Action of this compound

This compound functions as a covalent inverse agonist of PPARγ. Unlike agonists that activate the receptor, or antagonists that block agonist binding, an inverse agonist reduces the constitutive activity of the receptor. This compound achieves this through a multi-step process:

-

Covalent Binding: this compound covalently binds to a specific cysteine residue within the ligand-binding domain (LBD) of PPARγ. This irreversible binding locks the receptor in a specific conformation.

-

Conformational Change and Corepressor Recruitment: This covalent modification induces a conformational change in PPARγ that promotes the recruitment of corepressor proteins, such as Nuclear Receptor Corepressor 1 (NCOR1) and NCOR2.[1][3]

-

Transcriptional Repression: The PPARγ-corepressor complex then binds to PPAR response elements (PPREs) in the promoter regions of target genes. This leads to the active repression of gene transcription. In contrast, agonist binding to PPARγ leads to the recruitment of coactivators and subsequent gene activation.[4]

The key distinction in the mechanism of inverse agonists like this compound is the stabilization of a receptor conformation that actively recruits corepressors, leading to a decrease in basal transcriptional activity.[4][5]

Quantitative Data Presentation

The following tables summarize the quantitative data from key in vitro assays used to characterize the activity of this compound.

Table 1: Biochemical Activity of this compound

| Assay | Parameter | Value |

| LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment Assay (NCOR2) | EC50 | 0.032 µM |

| Emax | 105% |

EC50: Half-maximal effective concentration. Emax: Maximum effect.

Table 2: Cellular Activity of this compound

| Assay | Cell Line | Parameter | Value |

| RT112-FABP4-NLucP Cellular Reporter Assay | RT112 | IC50 | 0.047 µM |

| Emax | 110% | ||

| UM-UC-9 Proliferation Assay (7-day) | UM-UC-9 | IC50 | 0.025 µM |

| Emax | 95% |

IC50: Half-maximal inhibitory concentration. Emax: Maximum effect.

Table 3: In Vitro Regulation of PPARγ Target Genes by this compound in RT112 cells

| Target Gene | Regulation by this compound |

| FABP4 | Strong Downregulation |

| ANXA3 | Upregulation |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

LanthaScreen™ TR-FRET PPARγ Corepressor Recruitment Assay

This assay measures the ability of a compound to promote the interaction between the PPARγ Ligand-Binding Domain (LBD) and a corepressor peptide (NCOR2).

Materials:

-

GST-tagged PPARγ-LBD

-

Terbium (Tb)-labeled anti-GST antibody

-

Fluorescein-labeled NCOR2 peptide

-

Assay Buffer

-

Test compound (this compound)

-

384-well microplates

-

TR-FRET-capable plate reader

Procedure:

-

Prepare a 2X working solution of the GST-tagged PPARγ-LBD and the fluorescein-labeled NCOR2 peptide in assay buffer.

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 5 µL of the 2X PPARγ-LBD/NCOR2 peptide solution to each well of a 384-well plate.

-

Add 5 µL of the serially diluted this compound to the respective wells.

-

Prepare a 2X working solution of the Tb-labeled anti-GST antibody in assay buffer.

-

Add 10 µL of the 2X Tb-anti-GST antibody solution to each well.

-

Incubate the plate at room temperature for 1-4 hours, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (Terbium) and 520 nm (Fluorescein).

-

Calculate the 520/495 nm emission ratio. Data is then plotted using a sigmoidal dose-response curve to determine EC50 values.[6][7]

CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the number of viable cells in culture by quantifying ATP, an indicator of metabolically active cells.[8][9][10]

Materials:

-

UM-UC-9 bladder cancer cells

-

Cell culture medium

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

-

Luminometer

Procedure:

-

Seed UM-UC-9 cells in opaque-walled 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the compound dilutions to the cells. Include vehicle controls.

-

Incubate for 7 days.

-

Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the vehicle control and determine IC50 values.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for quantifying the mRNA expression levels of PPARγ target genes.

Materials:

-

RT112 bladder cancer cells

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers for FABP4, ANXA3, and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Cell Treatment: Treat RT112 cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA template, gene-specific primers, and qPCR master mix.

-

qPCR Amplification: Perform the qPCR reaction using a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for each gene. Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt). Calculate the fold change in gene expression relative to the vehicle-treated control using the 2^-ΔΔCt method.[11][12]

In Vivo Xenograft Study

This protocol outlines the general procedure for establishing and treating a subcutaneous xenograft model.[13][14][15][16][17]

Materials:

-

RT112 bladder cancer cells

-

Immunocompromised mice (e.g., NOD/SCID)

-

Matrigel

-

This compound formulation for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation: Harvest RT112 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer this compound or vehicle control to the respective groups according to the predetermined dosing schedule and route of administration.

-

Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis by qRT-PCR).

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound as a PPARγ inverse agonist.

Experimental Workflow for In Vitro Characterization

Caption: Workflow for the in vitro characterization of this compound.

Logical Relationship of this compound's Effects

Caption: Logical flow of this compound's molecular and cellular effects.

Conclusion

This compound represents a significant advancement in the development of targeted therapies aimed at the PPARγ signaling pathway. Its potent and covalent inverse agonist activity leads to robust repression of PPARγ target genes and marked antiproliferative effects in cancer cell lines with aberrant PPARγ signaling. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and build upon the therapeutic potential of this compound and other PPARγ inverse agonists. The provided visualizations offer a clear framework for understanding the complex molecular interactions and experimental strategies involved in the characterization of this promising compound.

References

- 1. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]

- 10. promega.com [promega.com]

- 11. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. cccells.org [cccells.org]

- 14. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]

- 15. dctd.cancer.gov [dctd.cancer.gov]

- 16. Generation of Subcutaneous and Intrahepatic Human Hepatocellular Carcinoma Xenografts in Immunodeficient Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ltk.uzh.ch [ltk.uzh.ch]

Methodological & Application

Application Notes and Protocols for BAY-0069 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-0069 is a potent and selective dual inhibitor of the branched-chain amino acid transaminases, BCAT1 and BCAT2.[1] These enzymes catalyze the reversible transamination of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — to their respective branched-chain α-keto acids (BCKAs).[2] BCATs play a crucial role in nitrogen metabolism and have been implicated in the pathogenesis of various diseases, including cancer and metabolic disorders.[2][3][4] this compound serves as a valuable chemical probe to investigate the biological functions of BCAT1 and BCAT2 in in vitro settings.

Mechanism of Action

This compound inhibits BCAT1 and BCAT2, thereby blocking the initial step in BCAA catabolism.[1] This leads to an intracellular accumulation of BCAAs and a reduction in the production of BCKAs and glutamate.[2] The activity of this compound can be monitored by measuring the levels of BCAAs, such as leucine, in the cell culture medium, where a decrease in BCAA consumption by cells indicates effective inhibition of BCAT activity.[5]

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) |

| BCAT1 | 31 |

| BCAT2 | 153 |

Data sourced from Selleck Chemicals product information.[1]

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Assay Type | Effective Concentration | Observed Effect |

| U-87 MG (Glioblastoma) | Cellular Mechanistic Assay (Leucine Consumption) | 358 nM (IC50) | Inhibition of leucine consumption |

| MDA-MB-231 (Breast Cancer) | Cellular Mechanistic Assay (Leucine Consumption) | 874 nM (IC50) | Inhibition of leucine consumption |

| Various Cancer Cell Lines | Cell Proliferation Assay | Not effective | No significant anti-proliferative effect observed |

Data highlights that while this compound is active in mechanistic assays, it does not typically inhibit cancer cell proliferation.[5]

Signaling Pathway

Caption: Inhibition of BCAT1 and BCAT2 by this compound blocks BCAA catabolism.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reconstitution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). For example, to make a 10 mM stock solution, dissolve 4.47 mg of this compound (Molecular Weight: 447.38 g/mol ) in 1 mL of DMSO.

-

Storage: Store the stock solution at -20°C or -80°C for long-term storage. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Protocol 2: Cellular Mechanistic Assay (BCAA Consumption)

This assay measures the activity of BCAT enzymes by quantifying the consumption of BCAAs from the cell culture medium.

Caption: Experimental workflow for measuring BCAA consumption in cell culture.

Materials:

-

Cells of interest (e.g., U-87 MG, MDA-MB-231)

-

Complete cell culture medium

-

This compound stock solution

-

Vehicle control (DMSO)

-

Multi-well plates (e.g., 96-well)

-

BCAA quantification kit (e.g., colorimetric or fluorometric assay) or access to HPLC-MS

Procedure:

-

Seed cells at an appropriate density in a multi-well plate and incubate overnight to allow for attachment.

-

The next day, remove the medium and replace it with fresh medium containing serial dilutions of this compound. Include a vehicle-only control.

-

Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

-

After incubation, collect the cell culture supernatant.

-

Quantify the concentration of a specific BCAA (e.g., leucine) in the supernatant according to the manufacturer's protocol of the chosen assay kit.[5][6][7][8]

-

In parallel, determine the cell number or total protein content in each well to normalize the BCAA consumption data.

-

Calculate the amount of BCAA consumed per cell or per microgram of protein.

Protocol 3: Cell Proliferation Assay (MTT or CellTiter-Glo®)

This protocol determines the effect of this compound on cell proliferation. Note that studies have shown this compound does not typically inhibit the proliferation of cancer cell lines.[5]

References

- 1. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Emerging roles for branched chain amino acid metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enzymatic Method for Determining Branched Chain Amino Acids (BCAA Assay) [sigmaaldrich.com]

- 6. BCAA-Glo™ Assay | Branched Chain Amino Acid Assay | BCAA Assay Kit [promega.com]

- 7. cellbiolabs.com [cellbiolabs.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for BAY-0069 in Cellular Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-0069 is a potent and selective inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ).[1] As a nuclear hormone receptor, PPARγ plays a critical role in adipogenesis, lipid metabolism, and inflammation. In certain cancer types, particularly in muscle-invasive luminal bladder cancer, PPARγ is a key lineage driver. Inverse agonists of PPARγ, such as this compound, represent a promising therapeutic strategy by repressing PPARγ activity. These compounds induce a conformational change in the PPARγ ligand-binding domain, leading to the recruitment of corepressors (e.g., NCOR1 and NCOR2) and subsequent repression of target gene transcription. This activity results in antiproliferative effects in cancer cell lines with amplified PPARγ.[2][3][4]

These application notes provide recommended concentrations and detailed protocols for utilizing this compound in various cellular assays to study its effects on cancer cell proliferation and PPARγ signaling.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on available in vitro studies. This information is crucial for designing experiments and selecting appropriate concentrations for cellular assays.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| IC50 (hPPARγ) | 6.3 nM | Human | Biochemical Assay | [1] |

| IC50 (mPPARγ) | 24 nM | Mouse | Biochemical Assay | [1] |

| IC50 (Cell Proliferation) | 2.54 nM | UM-UC-9 | Cellular Assay (7 days) | [1] |

| Concentration Range | 0.1 nM - 1 µM | UM-UC-9 | Cell Proliferation Assay | [1] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of PPARγ inverse agonism and a general experimental workflow for assessing the cellular effects of this compound.

References

- 1. indigobiosciences.com [indigobiosciences.com]

- 2. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery and Structure-Based Design of Potent Covalent PPARγ Inverse-Agonists BAY-4931 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: BAY-0069 Treatment in U-87 MG and MDA-MB-231 Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-0069 is a potent, dual inhibitor of branched-chain amino acid transaminases, specifically targeting both the cytosolic (BCAT1) and mitochondrial (BCAT2) isoforms.[1][2][3] These enzymes play a critical role in the metabolism of branched-chain amino acids (BCAAs), which include leucine, isoleucine, and valine.[4][5][6] In many cancer types, the dysregulation of BCAA metabolism is implicated in tumor progression and survival by influencing key signaling pathways such as the mTOR pathway.[5][6][7] These application notes provide a comprehensive guide for studying the effects of this compound in the U-87 MG human glioblastoma and MDA-MB-231 human breast adenocarcinoma cell lines. U-87 MG cells are known to have high BCAT1 expression, while MDA-MB-231 cells exhibit high BCAT2 expression.

While studies have shown that this compound effectively inhibits BCAT activity, leading to an increase in extracellular BCAA levels, it has been reported to not significantly inhibit the proliferation of U-87 MG and MDA-MB-231 cells in standard culture conditions. This suggests its primary utility in these cell lines is as a chemical probe to investigate the downstream consequences of BCAT1/2 inhibition on cellular signaling and metabolism, rather than as a direct cytotoxic agent.

Data Presentation

Quantitative Data Summary

The following tables summarize the reported in vitro and cellular activities of this compound.

Table 1: In Vitro Biochemical Activity of this compound

| Target | IC50 (nM) |

| BCAT1 | 31 |

| BCAT2 | 153 |

Data sourced from MedchemExpress and Selleck Chemicals.[1]

Table 2: Cellular Activity of this compound

| Cell Line | Assay | IC50 (nM) |

| U-87 MG | BCAA Reduction | 358 |

| MDA-MB-231 | BCAA Reduction | 874 |

This IC50 value represents the concentration of this compound required to achieve a 50% reduction in the consumption of branched-chain amino acids by the cells. Data sourced from MedchemExpress.[1]

Signaling Pathways and Experimental Workflows

BCAT1/2 and Downstream mTOR Signaling Pathway

The diagram below illustrates the role of BCAT1 and BCAT2 in BCAA metabolism and the subsequent influence on the mTOR signaling pathway. Inhibition of BCAT1/2 by this compound is expected to increase intracellular BCAA levels, which can lead to the activation of mTORC1.

Caption: BCAT1/2 and mTOR Signaling Pathway.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines a typical experimental workflow to characterize the effects of this compound on U-87 MG and MDA-MB-231 cells.

Caption: Experimental Workflow for this compound.

Experimental Protocols

Cell Culture Protocols

a) U-87 MG Cell Culture

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1% Non-Essential Amino Acids (NEAA), and 1 mM sodium pyruvate.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Rinse the cell monolayer with sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without Ca2+ and Mg2+.

-

Add 2-3 mL of 0.25% Trypsin-EDTA solution and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin with 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension to create a single-cell suspension.

-

Seed cells into new culture flasks at a ratio of 1:2 to 1:5.

-

Change the medium every 2-3 days.

-

b) MDA-MB-231 Cell Culture

-

Growth Medium: Leibovitz's L-15 Medium supplemented with 10% FBS and 2 mM L-glutamine.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere without CO2 .[8] The flask caps should be kept loose to allow for gas exchange with the ambient air.

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Rinse the cell monolayer with sterile DPBS.

-

Add 2-3 mL of Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes.[8]

-

Neutralize the trypsin with complete growth medium.

-

Gently collect the cells and centrifuge at 150-400 x g for 8-12 minutes.[8]

-

Resuspend the cell pellet in fresh medium and seed into new culture flasks at a ratio of 1:2 to 1:3.

-

Change the medium every 2-3 days.

-

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of this compound on cell viability.

-

Cell Seeding: Seed U-87 MG or MDA-MB-231 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. The final DMSO concentration should be kept below 0.1%. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at 570-590 nm using a microplate reader.

BCAA Measurement Assay

This protocol outlines a general method for measuring intracellular BCAA levels. Commercially available kits are recommended for ease of use.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound as described above.

-

Cell Lysis:

-

After treatment, place the plate on ice and wash the cells twice with ice-cold PBS.

-

Add 100-200 µL of cold BCAA assay buffer to each well and scrape the cells.

-

Transfer the cell lysate to a microcentrifuge tube.

-

Homogenize or sonicate the samples on ice.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material.

-

-

BCAA Quantification:

-

Use a commercial BCAA assay kit (colorimetric or fluorometric) following the manufacturer's instructions.

-